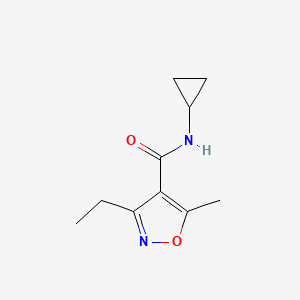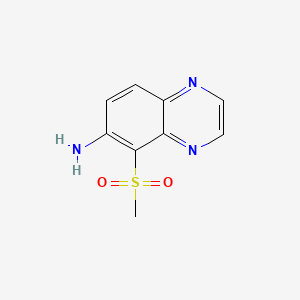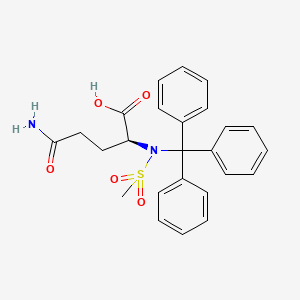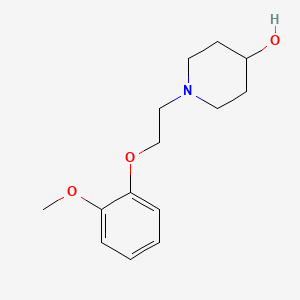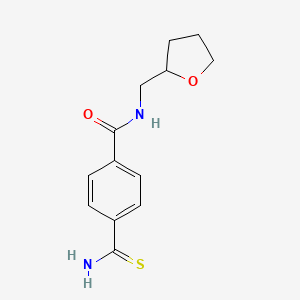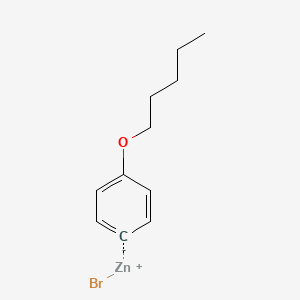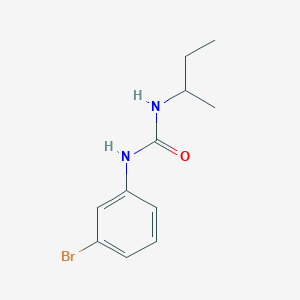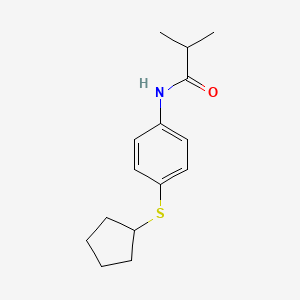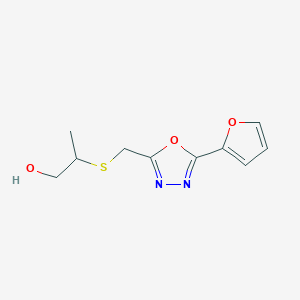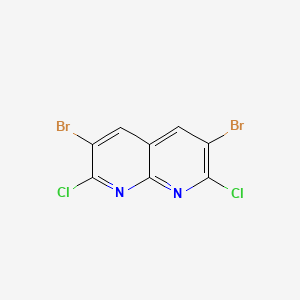
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine: is a heterocyclic compound with the molecular formula C8H2Br2Cl2N2 and a molecular weight of 356.83 g/mol . This compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing two nitrogen atoms. The presence of bromine and chlorine atoms in the structure makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine typically involves the halogenation of 1,8-naphthyridine derivatives. One common method includes the bromination and chlorination of 1,8-naphthyridine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form naphthyridine oxides or reduction reactions to yield naphthyridine derivatives with reduced halogen content.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed:
- Substituted naphthyridines with various functional groups.
- Naphthyridine oxides or reduced naphthyridine derivatives.
- Coupled products with aryl or alkyl groups attached to the naphthyridine core .
Aplicaciones Científicas De Investigación
Chemistry:
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various substituted naphthyridines, which are valuable in medicinal chemistry .
Biology and Medicine:
In medicinal chemistry, naphthyridine derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The halogenated naphthyridines, including this compound, are studied for their ability to interact with biological targets such as enzymes and receptors .
Industry:
The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 3,6-Dibromo-2,7-dichloro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through halogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects . The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity towards the targets .
Comparación Con Compuestos Similares
- 3,6-Dibromo-1,8-naphthyridine
- 2,7-Dichloro-1,8-naphthyridine
- 3,6-Dichloro-1,8-naphthyridine
- 2,7-Dibromo-1,8-naphthyridine
Comparison:
3,6-Dibromo-2,7-dichloro-1,8-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties compared to its analogs. The combination of these halogens enhances its reactivity and makes it a versatile intermediate for various chemical transformations . In contrast, compounds with only bromine or chlorine atoms may exhibit different reactivity patterns and biological activities .
Propiedades
Fórmula molecular |
C8H2Br2Cl2N2 |
|---|---|
Peso molecular |
356.83 g/mol |
Nombre IUPAC |
3,6-dibromo-2,7-dichloro-1,8-naphthyridine |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-4-1-3-2-5(10)7(12)14-8(3)13-6(4)11/h1-2H |
Clave InChI |
ZUXWTYNDTSJSKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=NC2=NC(=C1Br)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
